1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
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Overview
Description
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes both imidazo[1,2-b]pyridazine and triazolo[4,3-b]pyridazine moieties, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves multiple steps. The key starting materials include tert-butylimidazo[1,2-b]pyridazine and trifluoromethyltriazolo[4,3-b]pyridazine. The synthetic route typically involves:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazolo[4,3-b]pyridazine moiety: This step often involves nucleophilic substitution reactions.
Coupling with piperazine: The final step involves coupling the intermediate with piperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions using continuous flow techniques.
Chemical Reactions Analysis
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine include other nitrogen-containing heterocycles, such as:
Imidazo[1,2-b]pyridazines: These compounds share the imidazo[1,2-b]pyridazine core and have similar biological activities.
Triazolo[4,3-b]pyridazines: These compounds share the triazolo[4,3-b]pyridazine moiety and are also studied for their biological properties.
The uniqueness of this compound lies in its combination of these two moieties, which may result in synergistic effects and enhanced biological activity.
Properties
Molecular Formula |
C20H22F3N9 |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
6-[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C20H22F3N9/c1-19(2,3)13-12-31-14(24-13)4-6-16(27-31)29-8-10-30(11-9-29)17-7-5-15-25-26-18(20(21,22)23)32(15)28-17/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
BHEPXUUBMOVSFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Origin of Product |
United States |
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